molecular formula C17H17BrN2 B13869415 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine

1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine

Cat. No.: B13869415
M. Wt: 329.2 g/mol
InChI Key: MDLOKYVWQIGTBB-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine is an indole-derived compound featuring a 4-bromobenzyl substituent at position 1, methyl groups at positions 4 and 6 of the indole ring, and an amine group at position 4.

Properties

Molecular Formula

C17H17BrN2

Molecular Weight

329.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4,6-dimethylindol-5-amine

InChI

InChI=1S/C17H17BrN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-9H,10,19H2,1-2H3

InChI Key

MDLOKYVWQIGTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Br)C(=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl group and the indole core . This reaction requires a palladium catalyst and a boron reagent under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Key Differences from Target Compound Hypothesized Impact on Properties
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine 4-bromobenzyl, 4,6-dimethylindole, 5-amine Reference compound High lipophilicity; potential for halogen bonding
{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine Cyclopropyl ring, methylamine, 4-bromophenyl Replaces indole with cyclopropyl Reduced aromaticity; altered rigidity and binding kinetics
1-(4-Bromophenyl)ethylamine Ethylamine backbone, 4-bromophenyl Lacks indole ring and dimethyl groups Lower steric hindrance; reduced aromatic interactions
1-(4-Chlorophenyl)ethylamine Chlorine substituent instead of bromine Smaller halogen atom (Cl vs. Br) Weaker halogen bonding; altered electronic effects
N-(4-bromophenyl)-2-[(6-methoxypyridin-3-yl)amino]acetamide Acetamide, methoxypyridinyl group Replaces indole with pyridine and acetamide Enhanced hydrogen-bonding capacity; varied solubility

Impact of Halogen Substituents

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability compared to chlorine (as seen in 1-(4-Chlorophenyl)ethylamine) may enhance halogen bonding and hydrophobic interactions in the target compound .
  • Positional Effects : The para-substituted bromine on the benzyl group maximizes steric and electronic interactions with planar binding sites, a feature absent in ortho- or meta-substituted analogs.

Role of the Indole Scaffold

  • The 4,6-dimethylindole core in the target compound provides a rigid aromatic platform, promoting π-π stacking and van der Waals interactions. This contrasts with cyclopropyl-containing analogs (e.g., ), which lack aromaticity but offer conformational constraint.

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